4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Overview
Description
4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione, also known as NBTT, is a heterocyclic organic compound that is widely used in scientific research. It is a yellow crystalline powder that has a molecular formula of C7H3N3O6S and a molecular weight of 253.18 g/mol.
Scientific Research Applications
Chemical Reactions and Synthesis
Research into benzothiazole derivatives, including compounds similar to "4-Nitro-1H-1lambda6,2-benzothiazole-1,1,3(2H)-trione", has led to discoveries in synthetic chemistry. For instance, the study by Hawkins et al. (1980) explored the cyclisations of nitrenes derived from benzothiazoles, leading to the formation of novel compounds through reactions with benzothiazole nitrogen. This work lays foundational knowledge for synthesizing complex heterocyclic compounds with potential applications in material science and pharmacology (Hawkins, Lindley, Mcrobbie, Meth–Cohn, 1980).
Metal Complexes and Coordination Chemistry
Mahmood et al. (2021) synthesized new Schiff bases from benzothiazole derivatives and studied their metal complexes. This research demonstrates the potential of benzothiazole compounds in creating metal-organic frameworks or coordination complexes for catalysis, material science, and sensor technologies (Mahmood, Aldabbagh, Mahmoud, 2021).
Reactivity and Chemical Properties
Murashima et al. (1996) investigated the reactivity of nitro heteroaromatic anions, including derivatives of benzothiazole. Their findings contribute to the understanding of heteroaromatic compounds' chemical behavior, which is essential for designing new reactions and materials (Murashima, Tamai, Fujita, Uno, Ono, 1996).
Photolytic Studies
Chakraborty et al. (2009) conducted a study focusing on the photolytic generation of nitrenium ions from a metabolite of a model anti-tumor drug, which provided insights into the photostability and photochemical reactions of nitrobenzothiazoles. Such studies are crucial for developing light-sensitive therapeutic agents and understanding the environmental fate of these compounds (Chakraborty, Jin, Brewer, Peng, Platz, Novak, 2009).
Nitric Oxide Release
Konstantinova et al. (2018) explored the synthesis and structural study of nitro derivatives of benzothiadiazole oxides, revealing their ability to release nitric oxide. This property suggests applications in developing materials or drugs that utilize nitric oxide's biological signaling and vasodilatory effects (Konstantinova, Knyazeva, Gatilov, Zlotin, Rakitin, 2018).
properties
IUPAC Name |
4-nitro-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5S/c10-7-6-4(9(11)12)2-1-3-5(6)15(13,14)8-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXJNKBDRTECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618181 | |
Record name | 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
CAS RN |
82649-17-0 | |
Record name | 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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